Product packaging for Boc-L-2,4-Diaminobutyric acid(Cat. No.:CAS No. 25691-37-6)

Boc-L-2,4-Diaminobutyric acid

Cat. No.: B557159
CAS No.: 25691-37-6
M. Wt: 218.25 g/mol
InChI Key: MDCPCLPRWLKUIQ-LURJTMIESA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextualization of Diaminobutyric Acid as a Non-Proteinogenic Amino Acid.ontosight.aigoogle.comontosight.ai

L-2,4-Diaminobutyric acid (L-DABA) is classified as a non-proteinogenic amino acid, meaning it is not one of the 20 common amino acids genetically coded for in proteins. ontosight.aigoogle.comontosight.ai It is a four-carbon compound containing two amino groups, which gives it basic properties. google.com

Occurrence and Biological Relevance of L-2,4-Diaminobutyric Acid.ontosight.aigoogle.comnih.govtandfonline.com

L-2,4-diaminobutyric acid is a naturally occurring compound found in various plants, bacteria, and other microorganisms. ontosight.aigoogle.comnih.gov It has been identified in species such as Lathyrus latifolius and Streptomyces albidoflavus. nih.gov This amino acid is involved in the metabolic pathways of certain organisms and can be a component in the biosynthesis of some antibiotics. ontosight.ai Research has also indicated its potential neurotoxic effects. tandfonline.com

Distinction from Related Diamino Acids (e.g., L-2,3-Diaminopropionic Acid, Ornithine).cdnsciencepub.comresearchgate.netbenchchem.comnih.govcdnsciencepub.com

L-2,4-diaminobutyric acid is structurally distinct from other diamino acids like L-2,3-diaminopropionic acid and ornithine, primarily due to the positioning of its amino groups and the length of its carbon chain.

L-2,3-Diaminopropionic Acid (Dap): This amino acid has a shorter, three-carbon backbone with amino groups on the second and third carbons. The proximity of the amino groups in Dap affects its chemical properties and acidity compared to L-2,4-diaminobutyric acid. cdnsciencepub.comcdnsciencepub.com

Ornithine (Orn): Ornithine possesses a five-carbon chain with amino groups at the α and δ positions. This longer chain length influences its role in biological processes, such as the urea (B33335) cycle, and its interactions with enzymes. nih.gov

A comparison of the acidity of the α-ammonium group in these diamino acids reveals that it is generally more acidic than the ω-ammonium group (the terminal amino group). cdnsciencepub.com However, this difference in acidity decreases as the carbon chain shortens, with the two ammonium (B1175870) groups of L-2,3-diaminopropionic acid having nearly identical acidities. cdnsciencepub.com

Significance of Boc Protection in Synthetic Organic Chemistry.numberanalytics.comnumberanalytics.comjk-sci.com

The tert-butoxycarbonyl (Boc) protecting group is a cornerstone in modern organic synthesis, particularly in peptide chemistry. numberanalytics.comjk-sci.com Its primary function is to temporarily mask a reactive functional group, most commonly an amine, preventing it from participating in unwanted side reactions during a chemical transformation. numberanalytics.comjk-sci.com

Role of Boc (tert-Butoxycarbonyl) Group in Amino Acid Derivatization.numberanalytics.comjk-sci.combocsci.com

The Boc group is widely used to protect the amino groups of amino acids. numberanalytics.com This is typically achieved by reacting the amino acid with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. numberanalytics.comjk-sci.com This process converts the highly reactive amine into a much less reactive carbamate, allowing for selective reactions at other sites on the amino acid molecule. numberanalytics.com The development of the Boc protecting group in the 1960s was a significant advancement for peptide synthesis. numberanalytics.com

Enhancement of Stability and Reactivity through Boc Protection.researchgate.netacs.orgtcichemicals.comdicp.ac.cn

The Boc group imparts several advantageous properties to the molecule it protects.

Stability: Boc-protected amines are stable under a wide range of conditions, including basic hydrolysis, catalytic hydrogenation, and exposure to many nucleophiles. researchgate.nettotal-synthesis.com This stability is crucial for multi-step syntheses where various reagents and conditions are employed. researchgate.net In specific applications, such as with metal-organic frameworks (MOFs), Boc protection has been shown to enhance stability by preventing the degradation of diamine groups in the presence of moisture. acs.orgdicp.ac.cn

Reactivity Control: While the Boc group itself is stable, it can be readily removed under mild acidic conditions, often using trifluoroacetic acid (TFA). jk-sci.comwikipedia.org This acid-lability allows for the selective deprotection of the amine, regenerating its reactivity at the desired stage of a synthesis. This orthogonality to other protecting groups, which may be removed under different conditions (e.g., base-labile or hydrogenation-labile groups), is a key feature of the Boc group. numberanalytics.comtotal-synthesis.com

Overview of Boc-L-2,4-Diaminobutyric Acid as a Building Block in Complex Molecular Architectures.chemimpex.combenchchem.com

This compound is a valuable and versatile building block in the synthesis of complex molecules, particularly peptides and other bioactive compounds. chemimpex.com The presence of the Boc protecting group on one of the amino groups allows for the selective functionalization of the other amino group or the carboxylic acid. This controlled reactivity is essential for the stepwise construction of intricate molecular structures. chemimpex.com Its utility is prominent in drug development and biological research, where it is used to create novel therapeutic agents and research tools. chemimpex.com

Research Trajectories and Future Perspectives for this compound

The future of this compound in chemical sciences is poised for significant expansion, moving beyond its established role into more sophisticated and specialized applications. Current research trajectories are focused on leveraging its unique structural features to address complex challenges in medicinal chemistry, materials science, and chemical biology.

A primary area of ongoing research is the development of advanced peptidomimetics and constrained peptides. guidechem.comnih.gov The side chain of diaminobutyric acid is an ideal anchor point for creating cyclic peptides through lactam bridge formation. nih.gov These conformationally constrained structures often exhibit superior metabolic stability, enhanced receptor binding affinity, and improved cell permeability compared to their linear counterparts. Future work will likely focus on synthesizing novel cyclic peptide libraries for screening against a wider range of disease targets, including those considered "undruggable" by traditional small molecules.

Another significant research frontier is in the field of bioconjugation. chemimpex.comchemscene.com The free γ-amino group of the Dab residue, once incorporated into a peptide, provides a specific site for attaching other molecules. This is crucial for creating antibody-drug conjugates (ADCs), where a cytotoxic drug is linked to a monoclonal antibody for targeted cancer therapy. Future perspectives include the use of Boc-L-Dab derivatives in the site-specific conjugation of imaging agents for diagnostics, or the attachment of polyethylene (B3416737) glycol (PEG) chains (PEGylation) to improve the pharmacokinetic profiles of peptide drugs.

Furthermore, the compound is being explored as a key building block in the synthesis of novel biomaterials. chemimpex.com Its ability to introduce functional groups facilitates the creation of tailored peptide-based polymers for applications in tissue engineering and controlled-release drug delivery systems. chemimpex.com Research is also directed towards synthesizing dendrimers and other branched macromolecules where the Dab residue acts as a branching point, leading to materials with unique physical and biological properties. The development of these advanced materials holds promise for creating sophisticated medical devices and regenerative therapies.

Table 2: Future Research Directions for this compound

Research Area Primary Goal Potential Application
Constrained Peptidomimetics Synthesize conformationally rigid cyclic peptides to improve biological activity and stability. nih.gov Development of highly potent and selective therapeutic peptides with improved oral bioavailability. bachem.com
Bioconjugation & Targeted Delivery Utilize the side-chain amine as a specific attachment point for drugs, probes, or polymers. chemimpex.comchemscene.com Creation of next-generation antibody-drug conjugates, diagnostic imaging agents, and long-acting therapeutics. chemimpex.com
Advanced Biomaterials Incorporate into polymers and dendrimers to create materials with tailored functionalities. chemimpex.com Engineering of smart hydrogels for tissue scaffolds, and nanoscale carriers for targeted drug delivery.

| Unnatural Amino Acid Synthesis | Use as a chiral scaffold for the synthesis of more complex, non-proteinogenic amino acids. cam.ac.uk | Expanding the chemical toolbox for peptide and protein engineering to study and manipulate biological systems. |

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H18N2O4 B557159 Boc-L-2,4-Diaminobutyric acid CAS No. 25691-37-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-4-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O4/c1-9(2,3)15-8(14)11-6(4-5-10)7(12)13/h6H,4-5,10H2,1-3H3,(H,11,14)(H,12,13)/t6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDCPCLPRWLKUIQ-LURJTMIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CCN)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CCN)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70427149
Record name Boc-L-2,4-diaminobutyric acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70427149
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25691-37-6
Record name Boc-L-2,4-diaminobutyric acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70427149
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2S)-4-amino-2-{[(tert-butoxy)carbonyl]amino}butanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Title: Boc L 2,4 Diaminobutyric Acid: a Comprehensive Academic Research Outline

Historical Context and Discovery

The development of amino acid-protecting groups in the mid-20th century was a watershed moment for peptide chemistry, enabling the synthesis of increasingly complex peptides. The introduction of the tert-butoxycarbonyl (Boc) group was a significant advancement, offering an acid-labile protecting group that provided an alternative to the existing benzyloxycarbonyl (Cbz) group. The evolution of orthogonal protection strategies, which involve the use of multiple protecting groups that can be removed under different conditions, further expanded the capabilities of peptide synthesis. It is within this context that derivatives of non-proteinogenic amino acids like L-2,4-diaminobutyric acid (L-Dab) became valuable tools for introducing branching, conformational constraints, and novel functionalities into peptides. The synthesis of Boc-L-2,4-diaminobutyric acid provided chemists with a bifunctional building block where the two amino groups could be manipulated independently, paving the way for its use in a wide array of synthetic applications.

Significance in Modern Chemical Research

The importance of this compound in contemporary research lies in its utility as a versatile intermediate. In medicinal chemistry, it serves as a scaffold for the synthesis of peptide-based drugs, peptidomimetics, and other biologically active molecules. chemimpex.com The ability to selectively functionalize the γ-amino group allows for the attachment of various side chains, reporter groups, or linkers for bioconjugation. chemimpex.com This has proven crucial in the development of targeted therapeutics and diagnostic agents. chemimpex.com Furthermore, its application extends to materials science for the creation of novel polymers and functionalized surfaces. The controlled introduction of amino functionalities using this compound enables the tailoring of material properties for specific applications.

Synthetic Methodologies and Advanced Chemical Transformations of Boc L 2,4 Diaminobutyric Acid

Synthetic Routes to Boc-L-2,4-Diaminobutyric Acid from Precursors

The preparation of this compound can be achieved through various synthetic pathways, often starting from readily available amino acid precursors. These methods are designed to ensure high yield and stereochemical purity.

A stereocontrolled synthesis of 2,4-diaminobutyric acid derivatives can be accomplished using L-homoserine as the starting material. google.compatsnap.com This multi-step process leverages the inherent chirality of L-homoserine to produce the desired L-enantiomer of the final product. A typical synthetic sequence involves the initial protection of both the amino and carboxyl groups of homoserine. google.com For instance, the amino group can be protected with a Boc group, and the carboxyl group can be converted to a benzyl (B1604629) ester. patsnap.com

The key transformation is the conversion of the side-chain hydroxyl group into an amino group. This is often achieved through a Mitsunobu reaction to introduce a phthaloyl (pht) group, followed by subsequent deprotection steps. google.com The entire process can involve as many as six steps, including the final removal of the benzyl ester, the phthaloyl group, and one of the Boc groups to yield the target compound. google.compatsnap.com This pathway is valued for its stereospecificity, although it involves several stages of protection and deprotection. patsnap.com

An alternative route to obtain the L-2,4-diaminobutyric acid (L-DABA) precursor involves the hydrolysis of γ-polydiaminobutyric acid (γ-poly-DABA). google.compatsnap.com This biopolymer is a homopolymer formed through the polymerization of the γ-amino and α-carboxyl groups of L-DABA. patsnap.com The hydrolysis of this polymer breaks it down into its monomeric L-DABA units, which can then be isolated and subsequently protected with a Boc group.

Several hydrolysis methods have been developed to achieve this conversion efficiently: google.com

Pressurized Hydrolysis: Utilizes high pressure and temperature to break the amide bonds.

Organic Acid Hydrolysis: Employs organic acids to catalyze the cleavage.

Acidic Resin with Sodium Nitrite Hydrolysis: A method using a solid-supported acid in conjunction with sodium nitrite.

Protease Hydrolysis: An enzymatic approach using proteases to selectively cleave the polymer.

These methods offer a straightforward process for producing the L-DABA scaffold from a polymeric source. google.com

A highly efficient and direct method for synthesizing Nα-Boc-L-2,4-diaminobutyric acid is the Hofmann rearrangement of Nα-Boc-L-glutamine. researchgate.netresearchgate.net This reaction converts the primary amide of the glutamine side chain into a primary amine, effectively shortening the carbon chain by one unit and yielding the desired diaminobutyric acid structure.

The rearrangement is typically mediated by hypervalent iodine reagents. researchgate.net A common and effective procedure involves treating Nα-Boc-L-glutamine with iodosobenzene (B1197198) diacetate (PIDA) in a mixture of a solvent like tetrahydrofuran (B95107) and water. researchgate.net An alternative approach uses a polymer-supported hypervalent iodine reagent, poly[(4-diacetoxyiodo)styrene] (PSDIB), which simplifies product purification. researchgate.netbiocrick.com This method has been reported to produce Nα-Boc-L-α,γ-diaminobutyric acid in high yields, reaching up to 87%. researchgate.netbiocrick.com The reaction is valued for its efficiency and directness in forming the target compound from a readily available protected amino acid. researchgate.net

The differential protection of the α- and γ-amino groups of L-2,4-diaminobutyric acid is fundamental to its use in stepwise peptide synthesis. Orthogonal protection schemes, where one group can be removed selectively in the presence of others, are essential. The most common protecting groups are the tert-butoxycarbonyl (Boc) and the 9-fluorenylmethyloxycarbonyl (Fmoc) groups. researchgate.net

Boc (tert-Butoxycarbonyl): This group is labile under acidic conditions and is typically removed using trifluoroacetic acid (TFA). organic-chemistry.org It is stable to the basic conditions used for Fmoc group removal. organic-chemistry.org

Fmoc (9-Fluorenylmethyloxycarbonyl): This group is base-labile and is commonly cleaved using a solution of piperidine (B6355638) in an organic solvent like dimethylformamide (DMF). It is stable during the acidic cleavage of Boc groups.

Alloc (Allyloxycarbonyl): The Alloc group provides an additional layer of orthogonality, as it is removed under neutral conditions using a palladium catalyst. iris-biotech.deiris-biotech.de This allows for its selective cleavage without affecting acid-labile (Boc) or base-labile (Fmoc) groups.

Methyl (Me): Methylation of the γ-amino group can also be employed, offering stability under both the acidic and basic conditions used for Boc and Fmoc removal, respectively.

The choice of protecting groups depends on the specific synthetic strategy, particularly in solid-phase peptide synthesis (SPPS), where precise control over deprotection is critical.

Protecting GroupAbbreviationCleavage ConditionStability
tert-ButoxycarbonylBocAcidic (e.g., TFA) Stable to bases and palladium catalysis. organic-chemistry.org
9-FluorenylmethyloxycarbonylFmocBasic (e.g., 20% Piperidine in DMF) Stable to acids and palladium catalysis.
AllyloxycarbonylAllocPalladium (Pd(0)) catalyst iris-biotech.deStable to acidic and basic conditions. iris-biotech.de
MethylMeStable under standard SPPS conditionsStable to TFA and Piperidine.

Hofmann Rearrangement of Nα-Boc-L-Glutamine

Advanced Chemical Modifications and Derivatization Strategies

Further derivatization of the L-2,4-diaminobutyric acid scaffold allows for the creation of versatile building blocks for complex peptide architectures, including branched and cyclic peptides.

Nα-Fmoc-Nγ-Boc-L-2,4-diaminobutyric acid is a commercially significant and widely used derivative in Fmoc-based solid-phase peptide synthesis. chemimpex.comrsc.org Its orthogonal protection scheme allows the temporary Fmoc group to be removed for peptide chain elongation, while the Boc-protected side chain remains intact until final cleavage with a strong acid.

A streamlined, two-step synthesis for this compound has been developed, which is more efficient than older, four-step methods. google.com

Hofmann Rearrangement: The synthesis begins with Nα-Fmoc-L-glutamine (Fmoc-Gln-OH). This precursor undergoes a Hofmann rearrangement using iodobenzene (B50100) diacetate (DIPA) in a mixed solvent system (e.g., acetonitrile, ethyl acetate, and water) to yield Nα-Fmoc-L-2,4-diaminobutyric acid (Fmoc-Dab-OH). google.com

Boc Protection: The resulting Fmoc-Dab-OH is then reacted with di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) in a solvent mixture like acetone (B3395972) and water, with the pH adjusted to be slightly basic (7.5-8.0) using NaOH. This selectively protects the γ-amino group, affording the final product, Nα-Fmoc-Nγ-Boc-L-2,4-diaminobutyric acid. google.com

This improved method avoids complex hydrogenation steps, is more environmentally friendly, and is suitable for large-scale production due to its simplicity and high yield. google.com

Analogues with different orthogonal protecting groups on the side chain are also synthesized to expand synthetic possibilities. For example, Nα-Fmoc-Nγ-Alloc-L-2,4-diaminobutyric acid is prepared by protecting the γ-amino group with an Alloc group, enabling deprotection via palladium catalysis. iris-biotech.de Another analogue, Nα-Fmoc-Nγ-(2,4-dinitrophenyl)-L-2,4-diaminobutyric acid , incorporates a dinitrophenyl group, which can be useful in various biochemical applications. chemimpex.com

Derivativeα-Amino Protectionγ-Amino ProtectionKey Synthetic Step for γ-Protection
Nα-Fmoc-Nγ-Boc-L-2,4-diaminobutyric acidFmocBocReaction of Fmoc-Dab-OH with (Boc)₂O. google.com
Nα-Fmoc-Nγ-Alloc-L-2,4-diaminobutyric acidFmocAllocReaction with allyl chloroformate.
Nα-Fmoc-Nγ-(2,4-dinitrophenyl)-L-2,4-diaminobutyric acidFmocDNPReaction with 1-fluoro-2,4-dinitrobenzene.

Incorporation of Azido (B1232118) Functionality for Click Chemistry Applications (e.g., Nα-Boc-Nγ-Azido-L-2,4-Diaminobutyric Acid)

The introduction of an azido group onto the gamma-amino position of this compound (Boc-L-Dab-OH) transforms it into a valuable building block for "click chemistry," particularly for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. The resulting compound, Nα-Boc-Nγ-Azido-L-2,4-diaminobutyric acid, allows for the straightforward conjugation of the amino acid to molecules containing alkyne groups, facilitating the creation of peptidomimetics, bioconjugates, and labeled peptides.

The synthesis of the azido derivative can be achieved from Nα-protected L-2,4-diaminobutyric acid. While direct synthesis from Boc-L-Dab-OH is a plausible route, established methods often utilize orthogonally protected glutamine derivatives. For instance, a Hofmann rearrangement of N-benzyloxycarbonyl-(S)-glutamine (Z-Gln-OH) or N-tert-butoxycarbonyl-(S)-glutamine using iodosobenzene diacetate can yield the corresponding selectively protected 2,4-diaminobutanoic acids. researchgate.net Subsequent conversion of the γ-amino group to an azide (B81097) is a standard transformation.

The azide functionality replaces the Boc protecting group on the side chain, enabling bioorthogonal labeling and its use in drug delivery systems. The final product, often isolated as a cyclohexylamine (B46788) salt (Boc-L-Dab(N3)-OH·CHA) for improved stability and handling, is a white solid with a defined melting point and optical rotation. qtonics.comscbt.com The availability of such azido-functionalized amino acids is crucial for the growing demand in the preparation of azidopeptides for various biochemical applications. lookchem.com

Alkylation and Methylation Strategies on the Gamma-Amino Side Chain

Modification of the gamma-amino side chain of diaminobutyric acid derivatives through alkylation and methylation is a key strategy for modulating the biological activity and physicochemical properties of peptides. peptide.com These modifications can enhance resistance to enzymatic degradation and influence peptide conformation and receptor binding affinity. uq.edu.au

A common approach for selective Nγ-methylation involves starting with an orthogonally protected derivative, such as Nα-Fmoc-Nγ-Boc-L-2,4-diaminobutyric acid (Fmoc-L-Dab(Boc)-OH). rsc.org The synthesis strategy proceeds as follows:

Selective Deprotection: The Boc group on the γ-amino group is selectively removed under acidic conditions, typically using trifluoroacetic acid (TFA) or formic acid, leaving the acid-labile Fmoc group intact. uq.edu.aursc.org

Alkylation/Methylation: The newly freed γ-amino group is then alkylated. For methylation, reductive amination using formaldehyde (B43269) in the presence of a reducing agent like sodium cyanoborohydride (NaCNBH₃) is a highly effective method. uq.edu.aursc.org This can be used to produce both mono- and bis-methylated derivatives. uq.edu.au An alternative, more traditional method involves using tosyl- or nosyl-protected species to facilitate the alkylation. uq.edu.au

Formation of Ester Derivatives for Specific Applications (e.g., Tert-Butyl Ester)

Esterification of the carboxylic acid moiety of this compound is performed to protect the C-terminus during peptide synthesis or to modify the compound's solubility and reactivity for specific applications. The tert-butyl ester is a particularly common derivative due to its stability under various conditions and its facile removal with moderate acids. chemimpex.com

The synthesis of Nα-Boc-L-2,4-diaminobutyric acid tert-butyl ester (Boc-L-Dab-OtBu) results in a versatile intermediate for medicinal chemistry and pharmaceutical research. chemimpex.com This compound is typically available as a hydrochloride or oxalate (B1200264) salt to improve its handling and stability. chemimpex.comchemimpex.comscbt.com

A general synthetic route to produce such derivatives can start from L-homoserine. The process involves:

Protection of the amino group with a Boc group using di-tert-butyl dicarbonate ((Boc)₂O). patsnap.comgoogle.com

Esterification of the carboxylic acid, for example, to a benzyl ester. google.com

Conversion of the side-chain hydroxyl group to an amino group, often via a Mitsunobu reaction to introduce a phthalimido group, followed by hydrazinolysis. google.com

Subsequent manipulation of protecting groups yields the desired ester derivative.

This tert-butylated compound serves as a crucial building block in solid-phase peptide synthesis and in the development of peptide-based therapeutics, where its enhanced stability and solubility are advantageous. chemimpex.comchemimpex.com It is also used in bioconjugation to link biomolecules to drugs or imaging agents. chemimpex.comchemimpex.com

Cyclization Reactions and Heterocyclic Product Formation

The structural backbone of L-2,4-diaminobutyric acid lends itself to various intramolecular cyclization reactions, leading to the formation of stable heterocyclic products. These reactions are often dependent on the specific protecting groups and reaction conditions employed.

One of the most common cyclization reactions is the formation of a five-membered lactam ring. The γ-amino group can undergo an intramolecular attack on an activated carboxyl group, resulting in a pyrrolidone derivative. oregonstate.edu For instance, N,N'-di-acylated 2,4-diaminobutyric acid can be cyclized to form 1-acetyl-3-acetamido-2-pyrrolidone, albeit sometimes in low yields. oregonstate.edu More efficient lactamization can be achieved by treating a di-sulfonated derivative, such as 2,4-di-(p-toluenesulfonamido)butyric acid, with thionyl chloride or phosphorus pentachloride. oregonstate.edu Studies have also explored the rapid intramolecular cyclization of N-substituted 4-aminobutyric acid derivatives to form γ-lactams, which show potential as self-immolative linkers. researchgate.net

Furthermore, diaminobutyric acid derivatives can react with aldehydes, such as formaldehyde, to yield different heterocyclic systems. The reaction of Fmoc-Dab(Boc)-OH with formaldehyde under acidic catalysis can lead to the formation of a six-membered cyclic pyrimidine-based analogue as the major product, rather than the expected five-membered oxazolidinone ring that is typically formed with longer-chain amino acids like lysine (B10760008). uq.edu.aursc.org The side-chain length appears to be a critical factor directing the reaction pathway towards the formation of these aminal ring structures. uq.edu.au

Reaction Conditions and Optimization for Yield and Purity

Optimizing reaction conditions is paramount for maximizing the yield and purity of this compound derivatives. Key parameters include the choice of solvents and reagents, as well as precise control over temperature and reaction duration.

Solvent Systems and Reagent Selection

The selection of appropriate solvents and reagents is critical for directing reaction pathways and ensuring high efficiency.

Interactive Table: Reagent and Solvent Selection for Key Transformations

Transformation Reagent(s) Solvent System(s) Source(s)
Boc Protection Di-tert-butyl dicarbonate ((Boc)₂O), NaOH Acetone:Water (1:1 v/v) google.com
Fmoc Protection Fmoc-Cl, Triethylamine Dimethylformamide (DMF) or Dichloromethane (DCM)
Hofmann Rearrangement Iodosobenzene diacetate (DiPa) Ethyl acetate:Acetonitrile:Water (2:1:1 v/v/v) google.com
Boc Deprotection (Side Chain) Trifluoroacetic acid (TFA) or Formic Acid Dichloromethane (DCM) or neat uq.edu.aursc.org
Fmoc Deprotection Piperidine (20% v/v) Dimethylformamide (DMF) rsc.org
Peptide Coupling HATU, DIEA Dimethylformamide (DMF) rsc.org
Reductive Amination (Methylation) Formaldehyde, NaCNBH₃ Not specified uq.edu.aursc.org

| Cyclization with Formaldehyde | Paraformaldehyde, pTsOH or CSA | Toluene or Acetonitrile (MeCN) | uq.edu.au |

The use of mixed solvent systems, such as acetone/water or ethyl acetate/acetonitrile/water, is common for balancing reagent solubility and reaction efficiency. google.com For peptide synthesis, polar aprotic solvents like DMF and DCM are standard choices. rsc.org Reagent selection is dictated by the principles of orthogonal protection strategy, where one protecting group can be removed without affecting another (e.g., base-labile Fmoc vs. acid-labile Boc).

Temperature and Reaction Time Control

Temperature and reaction time are crucial variables that must be carefully controlled to minimize side reactions and maximize product purity.

Interactive Table: Optimized Temperature and Time Conditions

Reaction Temperature Reaction Time Notes Source(s)
Boc Protection of γ-Amine 0–10 °C 4 hours Controlled temperature minimizes side reactions. google.com
Hofmann Rearrangement 20–30 °C 48–72 hours Longer reaction time required for completion. google.com
Peptide Coupling (Fast-flow) Room Temperature 30 seconds Manual fast-flow synthesis allows for rapid coupling. rsc.org
Peptide Cleavage from Resin Room Temperature 1.5–2.0 hours Cleavage cocktail used to deprotect all side chains. rsc.org

| Cyclization (Microwave) | 120 °C | 2 minutes | Microwave heating significantly reduces reaction time. | uq.edu.au |

Low temperatures (0-10°C) are often employed for reactions like Boc protection to maintain selectivity. google.com In contrast, some transformations require elevated temperatures or prolonged reaction times of up to 72 hours at room temperature to proceed to completion. google.com Modern techniques, such as the use of microwave reactors for cyclization reactions, can drastically reduce reaction times from minutes to seconds while maintaining high selectivity and yield. uq.edu.au Similarly, automated fast-flow synthesizers for peptide assembly allow for coupling cycles to be completed in minutes. rsc.org

Purification Techniques in Industrial and Laboratory Scale Production

The purification of this compound is a critical step that dictates the final product's quality and suitability for subsequent applications, such as peptide synthesis. The methodologies employed for purification differ significantly between laboratory-scale research and large-scale industrial production, balancing factors of purity, yield, cost, and scalability.

Laboratory Scale Purification

On a laboratory scale, the primary goal is to achieve the highest possible purity, often for analytical or small-scale synthetic purposes. Common techniques include:

Crystallization: This is a fundamental technique used to obtain highly pure solid compounds. After the reaction work-up, this compound can be crystallized from a suitable solvent system. The process relies on the principle that the desired compound is less soluble in the solvent at lower temperatures, while impurities remain in the solution.

Column Chromatography: Silica gel column chromatography is extensively used for the purification of organic compounds. For this compound, a solvent system of appropriate polarity is used to separate the target molecule from unreacted starting materials, by-products, and other impurities based on their differential adsorption to the stationary phase.

Extraction: Liquid-liquid extraction is a standard work-up and purification step. For instance, a synthetic patent describes a procedure involving the concentration of the reaction solution, extraction with petroleum ether to remove non-polar impurities, followed by pH adjustment and extraction of the product into a solvent like ethyl acetate. google.com

Lyophilization (Freeze-Drying): To obtain a fine, dry powder, especially after chromatographic purification in aqueous-organic solvent systems, lyophilization is often employed. This process involves freezing the solution and then reducing the surrounding pressure to allow the frozen solvent to sublimate directly from the solid to the gas phase. mybiosource.com

Industrial Scale Production

For industrial production, the focus shifts to efficiency, cost-effectiveness, and high throughput, while maintaining a specified purity standard.

Large-Scale Crystallization: While the principle remains the same as in the lab, industrial crystallization is performed in large, controlled reactor vessels. The process is optimized for maximum yield and consistent crystal size. A patented method for the related hydrochloride salt, deemed ideal for industrial scale-up, involves crystallization from absolute ethyl alcohol after pH adjustment.

Process Chromatography: While less common than crystallization for final product isolation on a bulk scale due to solvent consumption, automated process chromatography systems can be used for high-value products or for removing critical impurities.

Continuous Flow Synthesis: Modern manufacturing facilities may employ continuous flow reactors. This approach offers enhanced control over reaction parameters, leading to higher purity of the crude product and simplifying the subsequent purification steps. It can significantly reduce solvent consumption and cycle times compared to batch processing.

Filtration and Drying: Following crystallization, the product is isolated using large-scale filtration equipment (e.g., Nutsche filters) and then dried in industrial ovens or vacuum dryers to meet the required specifications.

Table 1: Comparison of Purification Techniques

Technique Laboratory Scale Application Industrial Scale Application Primary Goal
Crystallization From flasks using various solvent systems. In large, automated reactor vessels. High purity, solid-form isolation.
Chromatography Silica gel column chromatography. Automated process chromatography (less common for bulk). Separation of closely related impurities.
Extraction In separatory funnels with manual phase separation. In large mixer-settlers or extraction columns. Crude purification and work-up.

| Drying | Vacuum desiccator, rotary evaporator, lyophilizer. | Industrial ovens, vacuum dryers. | Removal of residual solvents. |

Enantiomeric Purity and Control in Synthetic Pathways

Maintaining the stereochemical integrity of the chiral center at the α-carbon is paramount during the synthesis of this compound. The L-configuration is crucial for its use as a building block in biologically active peptides. Racemization can lead to diastereomeric mixtures in the final peptide, complicating purification and reducing therapeutic efficacy.

Control in Synthetic Pathways

The control of enantiomeric purity begins with the choice of starting material and is maintained through careful control of reaction conditions.

Chiral Starting Materials: The most common strategy to ensure the correct stereochemistry is to start with an enantiomerically pure precursor. L-glutamine and L-homoserine are frequently used starting materials. google.comresearchgate.net For example, a highly efficient method has been developed utilizing N-protected (S)-glutamine, which undergoes a Hofmann degradation to yield the corresponding (S)-2,4-diaminobutanoic acid derivative, preserving the original stereocenter. researchgate.net

Stereoselective Synthesis: Advanced synthetic methods aim to create the chiral center with high selectivity. Photoredox catalysis using a chiral bicyclic dehydroalanine (B155165) has been shown to be an effective method for producing enantiomerically pure unnatural amino acids, including precursors to 2,4-diaminobutyric acid. nih.gov

Reaction Condition Optimization: Minimizing the risk of racemization is critical. Bases can promote the deprotonation of the α-carbon, leading to a loss of stereochemical information. Therefore, reactions are often run at low temperatures (e.g., 0-4 °C) and for optimized durations to prevent side reactions. The choice of protecting groups and the conditions for their removal are also selected to avoid compromising the chiral center.

Analysis of Enantiomeric Purity

Several analytical techniques are employed to verify the enantiomeric purity of the final product.

Chiral High-Performance Liquid Chromatography (HPLC): This is the most common and accurate method for determining enantiomeric excess. The sample is passed through a column containing a chiral stationary phase, which interacts differently with the L- and D-enantiomers, resulting in different retention times. iris-biotech.de Commercial suppliers often report purities of ≥99.5% chiral purity as measured by HPLC. chemimpex.com

Gas Chromatography-Mass Spectrometry (GC-MS): Enantiomeric purity can also be determined by GC-MS after appropriate derivatization of the amino acid. iris-biotech.de This method can monitor for deuterium (B1214612) exchange at the alpha-position to quantify the proportion of the undesired D-enantiomer. iris-biotech.de

Optical Rotation: As a chiral molecule, this compound rotates plane-polarized light. Measuring the specific rotation using a polarimeter and comparing it to the value of a known pure standard provides a confirmation of enantiomeric purity. A reported value for the related Fmoc-L-Dab(Boc)-OH is [a]D20 = -14.0 ± 2º (c=1 in MeOH). chemimpex.com

Chiral Derivatizing Agents: Reagents like Marfey's reagent can be used to derivatize the amino acid, creating a pair of diastereomers that can then be separated and quantified using standard reverse-phase HPLC. iris-biotech.de

Table 2: Methods for Enantiomeric Purity Analysis

Method Principle Reported Purity
Chiral HPLC Differential interaction with a chiral stationary phase leads to separation of enantiomers. iris-biotech.de ≥99.5% chemimpex.com
GC-MS Separation of derivatized enantiomers by gas chromatography, followed by mass spectrometric detection. iris-biotech.de N/A
Optical Rotation Measurement of the angle of rotation of plane-polarized light by the chiral molecule. chemimpex.com Confirmatory

| Marfey's Reagent | Derivatization to form diastereomers separable by standard HPLC. iris-biotech.de | N/A |

Applications of Boc L 2,4 Diaminobutyric Acid in Peptide Chemistry and Beyond

Role in Solid-Phase Peptide Synthesis (SPPS) and Solution-Phase Peptide Synthesis

Boc-L-2,4-diaminobutyric acid and its orthogonally protected derivatives, such as Nα-Fmoc-Nγ-Boc-L-2,4-diaminobutyric acid, are fundamental reagents in peptide synthesis. chemimpex.comsigmaaldrich.com These compounds are suitable for use in both solid-phase peptide synthesis (SPPS) and solution-phase synthesis methodologies. biosynth.com In SPPS, the amino acid is anchored to a solid resin support, and the peptide chain is assembled in a stepwise manner. wiley.comfrontiersin.org The use of protected forms of L-2,4-diaminobutyric acid is crucial to prevent unwanted side reactions at its two amino groups during the peptide coupling steps. The tert-butyloxycarbonyl (Boc) protecting group is a classic choice for the α-amino group, though it has been somewhat superseded by the Fmoc group due to the harsh acidic conditions required for Boc removal. wiley.com Derivatives combining Fmoc for α-amino protection and Boc for the side-chain (γ-amino) protection are now commonplace in modern Fmoc-based SPPS strategies. sigmaaldrich.com This dual protection enhances stability and reactivity, facilitating the creation of complex peptides with high yields and purity. chemimpex.com

The presence of a second amino group in the side chain of L-2,4-diaminobutyric acid makes it an ideal tool for introducing branching points within a peptide sequence. This feature is exploited in the synthesis of branched peptides, where a second peptide chain can be grown from the γ-amino group of a Dab residue. frontiersin.orgub.edu For instance, a parallel dimer of the peptide melittin (B549807) was synthesized by simultaneously building two peptide chains, one from the α-amino group and the other from the side-chain amino group of a 2,4-diaminobutyric acid residue. frontiersin.org

Furthermore, this compound derivatives are instrumental in the synthesis of cyclic peptides. nih.gov Cyclization can be achieved by forming a lactam bridge between the side-chain amine of Dab and a C-terminal carboxyl group or another side chain. These conformationally constrained cyclic peptides are of great interest as they often exhibit enhanced stability and biological activity. nih.gov The synthesis of cyclic dipeptides has been demonstrated using Boc derivatives of 2,4-diaminobutyric acid to create 5-membered lactam rings. nih.gov The ability to create such complex architectures is pivotal for mimicking natural peptide structures and developing novel therapeutic molecules. nih.govresearchgate.net

A key advantage of using derivatives of L-2,4-diaminobutyric acid is the potential for orthogonal protection, which allows for the selective removal of one protecting group while others remain intact. This is critical for site-specific modifications and the synthesis of branched or cyclic peptides. A common strategy involves protecting the α-amino group with Fmoc (fluorenylmethyloxycarbonyl) and the γ-amino side chain with Boc. sigmaaldrich.com The Fmoc group is base-labile and can be removed with piperidine (B6355638), while the Boc group is acid-labile and is typically cleaved with trifluoroacetic acid (TFA).

Other protecting groups, such as allyloxycarbonyl (Alloc), can also be used on the side chain in conjunction with an Fmoc-protected α-amino group. iris-biotech.de The Alloc group is removed under mild conditions using a palladium catalyst, providing a third layer of orthogonality. iris-biotech.de This selective deprotection is essential for controlling the sequence of chemical reactions during peptide assembly, allowing for the precise construction of highly complex molecules. chemimpex.com

Table 1: Orthogonal Protection Schemes for L-2,4-Diaminobutyric Acid (Dab)

α-Amino Protectionγ-Amino ProtectionDeprotection Condition (α-Amino)Deprotection Condition (γ-Amino)Application FocusCitation
FmocBocBase (e.g., 20% Piperidine in DMF)Acid (e.g., Trifluoroacetic Acid)Standard for SPPS, branched/cyclic peptides
FmocAllocBase (e.g., 20% Piperidine in DMF)Palladium Catalyst (e.g., Pd(PPh₃)₄)Acid-labile sequences, complex peptides iris-biotech.de
BocCbzAcid (e.g., Trifluoroacetic Acid)HydrogenationOlder strategy, solution-phase synthesis google.com
BocFmocAcid (e.g., Trifluoroacetic Acid)Base (e.g., 20% Piperidine in DMF)Synthesis of peptides from the side chain frontiersin.org

While direct examples for neuropeptide synthesis are less prominent in the provided context, the utility of L-2,4-diaminobutyric acid derivatives as intermediates in the synthesis of drugs targeting neurological disorders has been noted. chemimpex.com Given that many neuropeptides are relatively short and often feature modifications, the principles of peptide synthesis using building blocks like Boc-L-Dab-OH are directly applicable. Its incorporation can influence the peptide's conformation and stability, which are critical for its interaction with receptors in the nervous system.

Table 2: Research Findings on Antimicrobial Peptides (AMPs) Containing L-2,4-Diaminobutyric Acid (Dab)

Peptide Class / NameModificationTarget OrganismsKey FindingCitation
Ultrashort Cationic Lipopeptides (USCLs)Peptides composed of Dab residues with varying N-acyl chain lengths (C8 to C18).E. coli, S. aureus, C. albicansC16-conjugated peptides were most active against bacteria; C18-conjugated peptides were most active against C. albicans. Activity depends on hydrophobicity and charge. doi.org
Melittin AnalogsLysine (B10760008) residues at positions 7, 21, and 23 were substituted with Dab.S. aureus, E. coliReplacing lysine with Dab resulted in reduced toxicity while aiming to maintain or improve antimicrobial activity. frontiersin.org
Aurein 1.2 AnalogsLysine residues at positions 7 and 8 were substituted with Dab.Gram-positive and Gram-negative bacteriaInvestigated the importance of the side-chain amino group's distance from the peptide backbone on biological activity. mdpi.com
Temporin A AnalogsIncorporated a methylated Dab derivative (Fmoc-L-Dab(Boc,Me)-OH).Pseudomonas aeruginosaResulted in a 4-fold lower Minimum Inhibitory Concentration (MIC) compared to the unmodified Dab peptide.

Facilitating Selective Deprotection During Peptide Assembly

Contributions to Drug Discovery and Development

The unique structural properties of this compound make it a valuable compound in pharmaceutical research and drug development. chemimpex.comchemimpex.comchemimpex.com As a non-canonical amino acid, its incorporation into peptide chains can confer novel properties, such as resistance to enzymatic degradation, which is a major hurdle for peptide-based therapeutics. wiley.com It serves as a versatile building block and intermediate for the synthesis of bioactive molecules and drug candidates. google.comchemimpex.com

This compound and its derivatives are key components in the rational design of new therapeutic agents. chemimpex.comchemimpex.com By introducing this amino acid, researchers can modify the structure, charge, and conformational properties of a peptide to enhance its interaction with specific biological targets. chemimpex.comchemimpex.com This is particularly relevant in the development of targeted therapies, which are designed to act on specific molecules or pathways involved in disease, such as cancer. chemimpex.comchemimpex.comnih.gov The ability to create branched or cyclic structures using Dab allows for the development of scaffolds that can present pharmacophores in a specific three-dimensional arrangement, potentially leading to higher efficacy and specificity. ub.edunih.gov For example, its derivatives are used in bioconjugation to attach biomolecules to drugs or imaging agents, thereby improving the specificity of targeted therapies. chemimpex.com

The compound is instrumental in the development of peptide-based drugs. biosynth.comchemimpex.com Peptides containing L-2,4-diaminobutyric acid have been investigated for their antimicrobial and anticancer activities. doi.orgmdpi.com Its use as a substitute for lysine can lead to peptides with improved therapeutic profiles. frontiersin.orgmdpi.com Furthermore, this compound itself serves as a crucial intermediate in the synthesis of various pharmaceuticals. google.comchemimpex.com For example, it is used as an intermediate in the synthesis of ectoine (B1671093), a compound with moisturizing activity. google.com Its role as a precursor allows for the innovative design of molecules in medicinal chemistry, contributing to the pipeline of new drug candidates. chemimpex.com

Applications in Neurological Disorder Research

The protected amino acid N-alpha-t-Butyloxycarbonyl-L-2,4-diaminobutyric acid (this compound) serves as a valuable precursor in the field of neuropharmacology. chemimpex.com Its unique structure is leveraged by researchers in the development of potential treatments for neurological disorders. chemimpex.comchemimpex.com Derivatives of this compound are investigated for their potential as neuroprotective agents. The Boc-protecting group allows for controlled chemical modifications, enabling the synthesis of complex molecules designed to interact with targets within the central nervous system.

A key aspect of its utility in this area is its role as a building block for molecules that may cross the blood-brain barrier. chemimpex.com The parent compound, L-2,4-diaminobutyric acid, has been identified as a neurolathyrogen that can induce a state of chronic ammonia (B1221849) toxicity by inhibiting the enzyme ornithine carbamoyltransferase in the liver. nih.gov This known biological activity, though toxic in its own right, provides a foundation for designing new therapeutic agents. By incorporating this compound into novel peptide sequences or small molecules, medicinal chemists can explore new avenues for agents targeting neurological pathways, using the diaminobutyric acid scaffold as a starting point for creating compounds with desired neuropharmacological profiles. chemimpex.comchemimpex.com

Relevance in Cancer Research and Antitumor Activity

This compound is a relevant compound in oncology research, primarily serving as a key building block in the development of targeted cancer therapies. chemimpex.com The foundational research into the parent amino acid, L-2,4-diaminobutyric acid (DAB), revealed significant antitumor effects both in vitro and in vivo. nih.govnih.gov Studies have shown that DAB can be lethal to cancer cells through a unique mechanism of action. nih.govnih.gov It appears to accumulate within malignant cells via amino acid transport systems without a saturation point, leading to hyperosmosis and subsequent cell lysis. nih.govnih.gov

This cell-destructive effect was observed in mouse fibrosarcoma cells, which were completely destroyed after 24 hours of incubation with DAB. nih.gov Furthermore, in an in vivo study involving mice with transplanted fibrosarcoma, treatment with DAB resulted in a 43.4% reduction in tumor growth compared to untreated controls. nih.gov Similar antitumor effects were noted against a hepatoma cell line. nih.gov

Leveraging these findings, this compound is employed in the synthesis of more complex and targeted anticancer agents. chemimpex.com Its structure is useful in creating peptide-based drugs and other molecules, such as derivatives that act as PD-L1 inhibitors for cancer immunotherapy research. medchemexpress.com The presence of the Boc protecting group allows for its selective incorporation into peptide chains, enabling the design of novel therapeutics that aim to improve upon the efficacy and targeting of the original DAB compound. chemimpex.com

Utility in Bioconjugation and Biomedical Applications

The chemical structure of this compound makes it a highly versatile tool for bioconjugation—the process of linking different molecules together to create novel constructs with combined functionalities. chemimpex.comchemimpex.comchemscene.com This amino acid derivative is frequently used to attach biomolecules, such as peptides or proteins, to other molecules like drugs, imaging agents, or solid surfaces. chemimpex.comchemimpex.comchemimpex.com The key to its utility is the presence of two amino groups with different reactivity profiles due to the temporary Boc protection on the alpha-amino group, which facilitates controlled and selective chemical linkages crucial for creating targeted therapies and diagnostics. chemimpex.comchemimpex.com

This compound is instrumental in processes that require the stable attachment of biological molecules to various substrates. chemimpex.comchemimpex.com In solid-phase peptide synthesis, the Boc group protects the α-amino group, allowing the carboxylic acid end to anchor to a resin. Once the desired peptide sequence is built, the side-chain γ-amino group of the diaminobutyric acid residue can be deprotected and used as a specific attachment point. This free amine serves as a chemical handle to conjugate other molecules, such as polyethylene (B3416737) glycol (PEG) to improve solubility, or to immobilize the entire peptide onto a surface for applications in biomaterials or diagnostic arrays. chemimpex.com

The application of this compound in bioconjugation is critical for the development of modern diagnostic tools and molecular imaging agents. chemimpex.comchemimpex.com The compound facilitates the linking of biologically active peptides to reporter molecules, such as fluorescent dyes or chelating agents for radiometals. chemimpex.com After the peptide is synthesized, the side-chain amino group of the diaminobutyric acid residue provides a convenient and specific site for attaching these imaging moieties. This strategy is used to create targeted agents that can bind to specific receptors or markers in the body, allowing for non-invasive visualization of biological processes or disease states, such as tumors, through techniques like PET (Positron Emission Tomography) or fluorescence imaging. chemimpex.com

Enhancement of Drug Delivery Systems

Exploration in Materials Science and Nanotechnology

The utility of this compound extends beyond pharmaceuticals into materials science and nanotechnology. chemimpex.comchemimpex.com Its distinct chemical functionalities are leveraged to create novel polymers, coatings, and advanced biomaterials with specific, tailored properties. chemimpex.comchemimpex.com Researchers employ this compound to synthesize materials with enhanced thermal stability and mechanical strength. chemimpex.com

In the realm of nanotechnology, the diaminobutyric acid structure can be incorporated into self-assembling peptide systems to form nanofibers, hydrogels, and other nanostructures. These materials have potential applications in tissue engineering, where they can act as scaffolds to support cell growth. chemimpex.com The two amino groups offer points for cross-linking, which can stabilize the material's structure, or for functionalization, where bioactive molecules are attached to the material's surface to elicit a specific biological response. chemimpex.com This makes this compound a valuable component for designing the next generation of smart biomaterials and functional nanomaterials. chemimpex.com

Detailed Research Findings

Application AreaResearch FindingCompound(s) StudiedOutcomeSource(s)
Cancer Research In vivo antitumor activityL-2,4-diaminobutyric acid (DAB)43.4% reduction in tumor weight in mice with transplanted fibrosarcoma. nih.gov
Cancer Research In vitro antitumor activityL-2,4-diaminobutyric acid (DAB)Irreversible destruction of mouse fibrosarcoma cells and antitumor effect on hepatoma cells, likely via osmotic lysis. nih.govnih.gov
Neurological Research Mechanism of neurotoxicityL-2,4-diaminobutyric acid (DAB)Identified as an inhibitor of ornithine carbamoyltransferase, leading to chronic ammonia toxicity in rats. nih.gov

Synthesis of Novel Polymers and Biomaterials

The protected amino acid, this compound, serves as a valuable building block in the field of materials science for the synthesis of novel polymers and biomaterials. chemimpex.com Its unique structure, featuring a reactive side-chain amine protected by the Boc group, allows for its incorporation into polymer backbones or as a pendant group, providing a site for further functionalization. This versatility makes it a key component in creating advanced materials with tailored functionalities for specific applications, such as drug delivery and tissue engineering. chemimpex.com

Derivatives of L-2,4-diaminobutyric acid are employed in the production of complex biomaterials like cyclic lipopeptides. researchgate.net In the synthesis of these structures, a doubly protected form, such as Nα-Fmoc-Nγ-Boc-L-2,4-diaminobutyric acid, can be used as a linker. researchgate.net This linker connects the cyclic peptide core to other moieties, such as a fatty acid tail, demonstrating its utility in constructing intricate, biologically active macromolecules. researchgate.net The ability to selectively deprotect the different amino groups is crucial for the stepwise assembly of these complex biomaterials. chemimpex.com The compound is also generally noted for its utility in the production of various polymeric materials. chemimpex.com

Creation of Materials with Specific Properties

The incorporation of L-2,4-diaminobutyric acid (DAB) residues into polymers allows for the creation of materials with specific, pre-designed properties. A significant application is the development of stimuli-responsive biomaterials. Research has shown that incorporating DAB into poly(ester amide) (PEA) backbones can impart self-degradation properties. researchgate.net Once the side-chain amine is revealed, it can trigger an intramolecular cyclization, leading to the breakdown of the polymer chain. This mechanism is being explored for creating "self-immolative" spacers in drug delivery systems, where the polymer degrades and releases a therapeutic agent in response to a specific biological trigger. researchgate.net

Furthermore, the introduction of DAB can modify the biological activity and targeting capabilities of materials. In the context of cyclic lipopeptides, the addition of positively charged exocyclic residues like diaminobutyric acid has been demonstrated to improve antimicrobial activity, particularly against Gram-negative bacteria. researchgate.net The selective reactivity of derivatives like Nα-Boc-L-2,4-diaminobutyric acid tert-butyl ester oxalate (B1200264) facilitates the creation of these tailored materials for various industrial needs. chemimpex.com

Enzymatic Studies and Biochemical Pathway Research

Investigation of Enzyme Mechanisms and Inhibition (e.g., GABA Transaminase)

L-2,4-diaminobutyric acid (L-DABA), the deprotected form of this compound, is a subject of significant interest in enzymatic studies, primarily for its interaction with the GABA system. nih.gov Research has identified L-DABA as an inhibitor of γ-aminobutyric acid transaminase (GABA-T), a key enzyme responsible for the degradation of the neurotransmitter GABA. nih.govwikipedia.orgchemicalbook.com

Kinetic studies have revealed that L-DABA acts as a non-linear, non-competitive inhibitor of GABA transaminase activity. nih.govmedchemexpress.com This inhibition leads to a rise in GABA levels in the brain. nih.gov L-DABA has been observed to be a more potent inhibitor of GABA-T in vivo than in vitro. medchemexpress.com In addition to its action on GABA-T, L-DABA has also been identified as a GABA reuptake inhibitor, which further contributes to the elevation of GABA levels in the synaptic cleft. wikipedia.org While it is described as a weak inhibitor in some contexts with an IC₅₀ value greater than 500 μM, its dual mechanism of action makes it a notable compound in neurochemical research. medchemexpress.com

Enzymatic Inhibition Profile of L-2,4-Diaminobutyric Acid
Enzyme TargetInhibitory ActionMechanism of InhibitionObserved EffectReference
GABA Transaminase (GABA-T)InhibitorNon-linear, non-competitiveElevation of GABA levels nih.gov, medchemexpress.com
GABA TransporterReuptake InhibitorNot specifiedElevation of GABA levels wikipedia.org

Role in Metabolic Pathways and Amino Acid Metabolism

This compound and its active form, L-DABA, are involved in various aspects of amino acid metabolism and biochemical pathways. Its most studied role is within the metabolism of the neurotransmitter GABA, where its inhibitory effects on GABA-T directly alter the metabolic flux of this pathway, leading to increased GABA concentrations in rat brain regions. nih.gov

Beyond its role in the central nervous system, L-2,4-diaminobutyric acid is a constituent amino acid in the biosynthesis of certain natural products. An L-2,4-diaminobutyric acid activating enzyme has been identified in crude extracts of Aerobacillus polyaerogenes, an organism that produces the polymyxin (B74138) E antibiotics. nih.gov The enzyme activates L-2,4-diaminobutyric acid, along with L-leucine and L-threonine, binding them as thioesters. nih.gov This finding suggests that the synthesis of polymyxin antibiotics occurs via a multienzyme thiotemplate mechanism, positioning L-DABA as a key precursor in this specific biosynthetic pathway. nih.gov Furthermore, metabolic studies have identified L-2,4-diaminobutyric acid as a differential amino acid, indicating that its cellular levels can change in response to various biological conditions. researchgate.net

Spectroscopic Characterization and Structural Analysis of Boc L 2,4 Diaminobutyric Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the detailed structure of organic molecules in solution. For Boc-L-2,4-diaminobutyric acid and its derivatives, ¹H and ¹³C NMR spectra provide definitive information about the carbon skeleton and the environment of each proton.

The chemical shifts in ¹H NMR are indicative of the electronic environment of the protons. For instance, the protons of the tert-butoxycarbonyl (Boc) group typically appear as a singlet in the upfield region of the spectrum. The protons on the chiral α-carbon and the β- and γ-carbons of the diaminobutyric acid backbone would exhibit characteristic multiplets, with their coupling constants providing information about the dihedral angles and thus the local conformation.

¹³C NMR provides information on the carbon framework. The carbonyl carbons of the carboxylic acid and the Boc group would resonate at the downfield end of the spectrum, while the aliphatic carbons of the diaminobutyric acid chain and the Boc group would appear at higher field strengths.

Table 1: Representative NMR Data for L-2,4-Diaminobutyric Acid Dihydrochloride (B599025)

Nucleus Chemical Shift (ppm)
¹³CData available, specific shifts not detailed in search results. chemicalbook.com

Note: This table is representative and based on available data for the parent amino acid. Specific shifts for the Boc-protected version would differ due to the electronic effects of the Boc group.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound would display characteristic absorption bands corresponding to the vibrations of its constituent bonds.

Key expected IR absorption bands include:

N-H stretching: Around 3300-3500 cm⁻¹ for the amine and amide groups.

C-H stretching: Just below 3000 cm⁻¹ for the aliphatic C-H bonds.

C=O stretching: A strong absorption around 1700-1725 cm⁻¹ for the carbonyl of the Boc group and around 1700-1730 cm⁻¹ for the carboxylic acid carbonyl.

N-H bending: Around 1500-1650 cm⁻¹.

C-O stretching: In the region of 1000-1300 cm⁻¹.

For the related compound Nγ-acetyl-L-2,4-diaminobutyric acid, IR spectroscopy was used to identify its functional groups, with the most pronounced peak observed at 1537 cm⁻¹. mdpi.com

Raman Spectroscopy for Vibrational Analysis

For Nγ-acetyl-L-2,4-diaminobutyric acid, a related compound, Raman spectra were recorded, with the most pronounced peak at 2929 cm⁻¹. mdpi.com In studies of peptides containing diaminobutyric acid residues, Raman spectroscopy has been used to investigate conformational properties. The technique can provide insights into the vibrational modes of the carbon backbone and the side chains, which are sensitive to the local conformation.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an essential technique for determining the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation patterns. For this compound, the molecular weight is 218.25 g/mol . chemscene.comscbt.comiris-biotech.de

High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition. In tandem mass spectrometry (MS/MS), the parent ion is fragmented, and the resulting daughter ions provide clues about the molecule's connectivity. Common fragmentation pathways for Boc-protected amino acids include the loss of the Boc group (as isobutylene (B52900) or tert-butanol) and cleavage of the amino acid backbone.

While specific fragmentation data for this compound is not detailed in the search results, the PubChem entry for L-2,4-diaminobutyric acid provides GC-MS and MS-MS data for the unprotected amino acid, showing characteristic peaks that can be used for its identification. nih.gov

X-ray Crystallography for Solid-State Structural Determination

While the crystal structure of this compound itself is not described in the provided search results, studies on derivatives and related compounds highlight the utility of this technique. For instance, the crystal structure of Nγ-acetyl-L-2,4-diaminobutyric acid (γ-NADA) was determined, revealing that it crystallizes in the chiral orthorhombic space group P2₁2₁2₁ with all atoms at general positions. mdpi.com Similarly, the crystal structure of a peptide containing a dehydro-residue, Boc-L-Ile-ΔPhe-Ile-OCH₃, was solved and found to be in the orthorhombic space group P2₁2₁2₁ with specific unit cell parameters. researchgate.net The crystal structure of the diaminobutyrate acetyltransferase (EctA) in complex with L-2,4-diaminobutyrate has also been reported, providing insight into the binding of the amino acid. nih.gov

Table 2: Representative Crystal Data for a Related Compound (Nγ-acetyl-L-2,4-diaminobutyric acid)

Parameter Value Reference
Crystal SystemOrthorhombic mdpi.com
Space GroupP2₁2₁2₁ mdpi.com

X-ray crystallography allows for a detailed analysis of the intermolecular interactions that stabilize the crystal lattice, particularly hydrogen bonding networks. In the crystal structure of Nγ-acetyl-L-2,4-diaminobutyric acid, the zwitterionic molecule forms an extended three-dimensional network of hydrogen bonds. mdpi.com

The molecular conformation, including the torsion angles of the backbone and side chains, is also precisely determined. This information is critical for understanding the preferred shapes of these molecules, which can influence their biological activity and their incorporation into larger structures like peptides. For example, in the crystal structure of a peptide containing a Boc-protected isoleucine, the φ and ψ torsion angles were determined, defining the peptide's conformation. researchgate.net Such analyses are crucial for peptide design and understanding protein structure. researchgate.net

Crystal Structure Determination and Unit Cell Parameters

Optical Rotation and Chiral Purity Assessment

The stereochemical integrity of this compound and its derivatives is a critical parameter, fundamentally impacting their application in stereospecific synthesis, particularly in peptide chemistry. The assessment of chirality is primarily conducted through the measurement of optical rotation and the use of chiral chromatography techniques.

The L-configuration of amino acids dictates that they rotate the plane of polarized light, a characteristic property known as optical activity. The specific rotation, [α], is a standardized measure of this activity and is highly dependent on the compound's structure, the solvent used, the concentration, and the temperature at which the measurement is taken. nih.gov For this compound (also known as Nα-Boc-L-2,4-diaminobutyric acid), a specific optical rotation of [α]/D +7.5±1° has been reported when measured at a concentration of 1 g/100mL in a 1:1 mixture of methanol (B129727) and water. ichemical.comaksci.com This positive value confirms its identity as a distinct enantiomer.

The introduction of additional protecting groups to the diaminobutyric acid scaffold significantly alters the specific rotation. These changes are attributable to the altered electronic environment and conformational restrictions around the chiral α-carbon. A summary of reported optical rotation values for various derivatives is presented below.

Compound NameAbbreviationSpecific Rotation ([α])Conditions
Nα-Boc-L-2,4-diaminobutyric acidBoc-L-Dab-OH+7.5 ± 1°c=1 in methanol/water (1:1)
Nα-Fmoc-Nγ-Boc-L-2,4-diaminobutyric acidFmoc-L-Dab(Boc)-OH-14.0 ± 2°c=1 in MeOH, 20°C
Nα-Ac-Nγ-Boc-L-2,4-diaminobutyric acidAc-L-Dab(Boc)-OH-12 ± 2°c=1 in MeOH, 20°C
Nα-Boc-Nγ-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl-L-2,4-diaminobutyric acidBoc-L-Dab(Dde)-OH-12 ± 2°c=1 in MeOH, 20°C
Nα-Boc-Nγ-Azido-L-2,4-diaminobutyric acid cyclohexylamine (B46788) salt+12 ± 2°c=1 in MeOH, 20°C
L-2,4-Diaminobutyric acid dihydrochlorideL-DAB·2HCl+14.5 ± 1.5°c=3.67 in H₂O, 20°C

This table is generated based on data from multiple sources. ichemical.comaksci.comchemimpex.comchemimpex.comqtonics.comchemimpex.comsigmaaldrich.com

In addition to chromatography, nuclear magnetic resonance (NMR) spectroscopy can be employed to verify stereochemical integrity, often through derivatization with a chiral resolving agent. Together, optical rotation and chiral chromatography provide a comprehensive assessment of the chiral purity of this compound and its derivatives, ensuring their suitability for stereoselective chemical synthesis.

Mechanistic Insights and Biological Interactions of L 2,4 Diaminobutyric Acid Parent Compound

Neurotoxicity and its Underlying Mechanisms

The neurotoxicity of L-DABA is a significant aspect of its biological profile, with research pointing to several underlying mechanisms. nih.gov One of the key aspects of its toxicity is related to its effects on the liver, which can then lead to secondary damage to the brain. nih.govnih.gov Studies in rats have shown that administration of toxic doses of L-DABA leads to symptoms such as hyperirritability, tremors, and convulsions within 12 to 20 hours. nih.govnih.gov

L-DABA has been shown to interact with the GABAergic system. nih.gov It acts as a non-competitive inhibitor of GABA transaminase (GABA-T), an essential enzyme responsible for the breakdown of the inhibitory neurotransmitter GABA. nih.govmedchemexpress.comwikipedia.org This inhibition leads to an elevation of GABA levels in various regions of the rat brain. nih.govmedchemexpress.com The increase in GABA concentrations is directly correlated with the inhibition of GABA-T activity. nih.govmedchemexpress.com Furthermore, L-DABA is also known to be a GABA reuptake inhibitor, which further contributes to increased GABA levels. wikipedia.org Kinetic studies have determined that L-DABA is a more potent inhibitor of GABA transaminase in a living organism (in vivo) than in a laboratory setting (in vitro). nih.govmedchemexpress.com

A primary site of L-DABA's toxicity is its inhibitory action on ornithine carbamoyltransferase, a key enzyme in the urea (B33335) cycle. nih.govnih.gov This inhibition is competitive in nature. nih.govnih.gov The urea cycle is crucial for the detoxification of ammonia (B1221849) in the liver by converting it into urea. By inhibiting ornithine carbamoyltransferase, L-DABA disrupts this vital process. nih.govnih.govcabidigitallibrary.org This disruption of the urea cycle is a significant factor in the compound's toxicity in mammals. cabidigitallibrary.org

The inhibition of ornithine carbamoyltransferase by L-DABA leads to a decrease in the liver's ability to utilize ammonia and synthesize urea. nih.govnih.gov This impairment results in a slight increase in the concentration of ammonia in both the blood and the brain. nih.govnih.gov Although the elevation in blood ammonia may not be substantial, the prolonged, slight increase is believed to contribute to a state of chronic ammonia toxicity, which is considered a component of its neurotoxic effects. nih.govnih.govtandfonline.com This is contrasted with the acute ammonia toxicity caused by other substances. nih.govnih.gov The administration of toxic doses of L-DABA in rats also leads to a two- to three-fold increase in the concentration of glutamine in the brain, which is another indicator of ammonia toxicity. nih.govnih.gov

Inhibition of Ornithine Carbamoyltransferase

Cellular Transport and Uptake Mechanisms (e.g., System A)

L-DABA, a cationic amino acid analog, is transported into cells via the sodium-dependent amino acid transport system known as System A. researchgate.nethmdb.ca This transport is an active process, meaning it requires energy and can move the amino acid into the cell against its concentration gradient. The uptake of L-DABA is competitively inhibited by substrates of System A, such as L-alanine and L-methionine. researchgate.net The transport of L-DABA is also linked to the transport of gamma-aminobutyric acid (GABA), as it is transported on the GABA carrier. nih.gov The uptake of L-DABA by synaptosomes has a Michaelis constant (Km) of 54 +/- 12 microM and a maximum velocity (Vmax) of 1.3 +/- 0.2 nmol/min/mg of protein. nih.gov

Antitumor Activity against Specific Cell Lines (e.g., Human Glioma Cells)

L-DABA has demonstrated significant antitumor activity, particularly against human glioma cells. researchgate.netnih.gov This effect has been observed in laboratory studies (in vitro). medchemexpress.comresearchgate.net The cytotoxic effect of L-DABA is dose- and time-dependent. researchgate.net For instance, incubation with 10 mM of L-DABA for 24 hours can cause irreversible and total damage to tumor cells. medchemexpress.comresearchgate.net

Toxicity of L-DABA on Cell Lines
Cell LineIncubation Time (hours)LD50 Concentration (mM)Reference
Human Glioma (SKMG-1)2420 medchemexpress.comnih.gov
Human Glioma (SKMG-1)4814 nih.gov
Normal Human Fibroblasts2412.5 medchemexpress.comnih.gov
Normal Human Fibroblasts4810 nih.gov

The primary mechanism behind the antitumor effect of L-DABA is believed to be osmotic lysis. medchemexpress.comresearchgate.netnih.gov Due to a highly efficient and seemingly non-saturable uptake by the System A transporter, L-DABA accumulates to very high concentrations inside malignant cells. researchgate.netnih.gov This massive intracellular accumulation of the amino acid creates a hyperosmotic environment within the cell, leading to an uncontrolled influx of water. The resulting cellular swelling ultimately causes the cell membrane to rupture, a process known as cell lysis. researchgate.netnih.gov The antitumor effect can be counteracted by the presence of other amino acids that compete for the same transport system, such as L-alanine and L-methionine. medchemexpress.comresearchgate.net

Physiological Functions and Biological Roles

L-2,4-diaminobutyric acid (DABA), a non-proteinogenic amino acid, is found in various animals, plants, and microorganisms. google.com It is classified as an L-alpha-amino acid and plays several roles in biological systems. hmdb.cadrugbank.com As a metabolite, it has been identified in plants such as Lathyrus latifolius and bacteria like Streptomyces albidoflavus. nih.gov

Research has indicated several physiological effects of L-2,4-diaminobutyric acid. It is recognized for its potential role in regulating neurotransmitters. solubilityofthings.com Studies have also explored its antitumoral activity. Specifically, it has shown potent in vitro activity against human glioma cells. hmdb.caresearchgate.net This effect is attributed to its concentrated uptake by the glioma cells, leading to cellular lysis for osmotic reasons. hmdb.ca

Conversely, L-2,4-diaminobutyric acid is also known as a neurotoxin. tandfonline.com Its neurotoxicity may be linked to liver damage, leading to secondary brain damage. nih.gov The mechanism proposed involves the inhibition of urea synthesis in the liver, specifically by competitively inhibiting the enzyme ornithine carbamoyltransferase. nih.gov This inhibition can lead to a state of chronic ammonia toxicity. tandfonline.comnih.gov The compound is also produced by certain diatoms. tandfonline.com

Table 1: Investigated Biological Roles of L-2,4-Diaminobutyric Acid

Biological Role Description Organism/System Studied
Plant Metabolite Found as a natural amino acid in various plant species. nih.govebi.ac.uk Lathyrus species nih.gov
Antitumoral Agent Exhibits cytotoxic effects against cancer cells through osmotic lysis. hmdb.ca Human glioma cells hmdb.ca
Neurotoxin Can induce neurotoxicity, potentially secondary to liver damage and ammonia toxicity. tandfonline.comnih.gov Rats, Diatoms tandfonline.comnih.gov
Neurotransmitter Regulation Implicated in the metabolic pathways that produce neurotransmitters. solubilityofthings.com General biochemical studies solubilityofthings.com

Enzymatic Conversion and Metabolic Precursors (e.g., in Ectoine (B1671093) Biosynthesis)

L-2,4-diaminobutyric acid is a crucial intermediate in the biosynthesis of ectoine, a compatible solute that protects many bacterial species from osmotic stress. nih.govnih.gov The synthesis of ectoine is an evolutionarily conserved pathway that begins with a central metabolite in bacterial amino acid synthesis, L-aspartate-β-semialdehyde. nih.govplos.org

The biosynthesis proceeds through a series of enzymatic reactions:

Formation of L-2,4-Diaminobutyric Acid: The first step is catalyzed by the enzyme L-2,4-diaminobutyrate transaminase (EctB; EC 2.6.1.76). nih.govplos.org This enzyme facilitates the conversion of L-aspartate-β-semialdehyde into L-2,4-diaminobutyric acid, utilizing L-glutamate as the amino group donor. researchgate.netuniprot.org

Acetylation: The subsequent step involves the acetylation of L-2,4-diaminobutyric acid. The enzyme L-2,4-diaminobutyrate acetyltransferase (EctA; EC 2.3.1.178) transfers an acetyl group from acetyl-CoA to the γ-amino group of L-2,4-diaminobutyric acid. nih.govnih.gov This reaction yields N-γ-acetyl-L-2,4-diaminobutyric acid (N-γ-ADABA). nih.govmdpi.com

Cyclization to Ectoine: The final step is the cyclization of N-γ-ADABA to form ectoine. This intramolecular condensation reaction, which involves the elimination of a water molecule, is catalyzed by ectoine synthase (EctC; EC 4.2.1.108). nih.govplos.org

Therefore, in the context of ectoine biosynthesis, L-aspartate-β-semialdehyde serves as the direct metabolic precursor to L-2,4-diaminobutyric acid. nih.govplos.org

Beyond the ectoine pathway, an L-2,4-diaminobutyric acid activating enzyme has been identified in organisms that produce the antibiotic polymyxin (B74138) E. nih.gov This suggests that L-2,4-diaminobutyric acid is activated and incorporated into this peptide antibiotic via a multienzyme thiotemplate mechanism. nih.gov Additionally, a pyridoxal (B1214274) 5'-phosphate (PLP)-independent 2,4-diaminobutyric acid racemase, PddB, has been discovered in Streptoalloteichus hindustanus. frontiersin.org This enzyme catalyzes the stereoinversion between L- and D-isomers of diaminobutyric acid, which is a necessary step for the biosynthesis of γ-poly-D-2,4-diaminobutyric acid. frontiersin.org

Table 2: Key Enzymes in the Ectoine Biosynthesis Pathway Involving L-2,4-Diaminobutyric Acid

Enzyme EC Number Precursor/Substrate Product Function in Pathway
L-2,4-diaminobutyrate transaminase (EctB) 2.6.1.76 L-aspartate-β-semialdehyde, L-glutamate researchgate.netuniprot.org L-2,4-diaminobutyric acid, 2-oxoglutarate researchgate.net Formation of DABA from its precursor. nih.govplos.org
L-2,4-diaminobutyrate acetyltransferase (EctA) 2.3.1.178 L-2,4-diaminobutyric acid, Acetyl-CoA nih.gov N-γ-acetyl-L-2,4-diaminobutyric acid (N-γ-ADABA) nih.gov Acetylation of DABA. nih.govnih.gov
Ectoine synthase (EctC) 4.2.1.108 N-γ-acetyl-L-2,4-diaminobutyric acid (N-γ-ADABA) plos.org Ectoine plos.org Cyclization to form the final product. nih.govplos.org

Future Research Directions and Translational Impact

Development of Novel Boc-L-2,4-Diaminobutyric Acid Derivatives with Enhanced Properties

The core structure of Boc-L-DABA offers a scaffold for the creation of new derivatives with tailored characteristics. Research is focused on modifying the molecule to enhance stability, solubility, and biological activity. For instance, the development of derivatives with different protecting groups allows for more versatile and efficient synthetic strategies in solid-phase peptide synthesis (SPPS).

One area of exploration involves the synthesis of Nα-Fmoc-Nγ-Boc-L-2,4-diaminobutyric acid and Nα-Ac-Nγ-Boc-L-2,4-diaminobutyric acid. chemimpex.comchemimpex.com These derivatives provide orthogonal protection schemes, enabling selective deprotection and the incorporation of diverse functional groups, which is crucial for designing complex peptides and novel therapeutic agents. chemimpex.com The introduction of a methyl group, as seen in Fmoc-L-Dab(Boc,Me)-OH, further illustrates the potential for creating derivatives with unique properties for specific applications in peptide synthesis.

Moreover, the synthesis of chiral α,γ-diaminobutyric acid derivatives is of significant interest as these structures are found in numerous biologically active compounds. researchgate.net The ability to create a library of such derivatives opens avenues for discovering molecules with enhanced or entirely new biological functions.

Exploration of Broader Biological Applications

While Boc-L-DABA is primarily known as a building block, the inherent biological activities of 2,4-diaminobutyric acid (DABA) and its derivatives suggest a wider therapeutic potential. DABA itself is a non-proteinogenic amino acid with known biological activities, including the inhibition of fibrosarcoma cell growth. google.com This foundational activity provides a strong rationale for exploring the direct biological roles of Boc-L-DABA and its derivatives.

Future research will likely focus on several key areas:

Antimicrobial Peptides (AMPs): The positively charged nature of DABA residues is crucial for the interaction of antimicrobial peptides like polymyxins with bacterial membranes. rsc.org Synthesizing novel AMPs incorporating Boc-L-DABA or its derivatives could lead to new antibiotics with improved efficacy and reduced toxicity.

Drug Delivery Systems: The unique chemical properties of Boc-L-DABA make it a candidate for use in drug delivery systems, such as in the creation of antibody-drug conjugates (ADCs). chemscene.com Its structure can be leveraged to create linkers that release therapeutic payloads under specific physiological conditions.

Enzyme Inhibition: The structural similarity of DABA derivatives to natural amino acids makes them potential candidates for enzyme inhibitors. This could be particularly relevant in targeting enzymes involved in cancer or metabolic disorders. chemimpex.com

Self-Immolative Spacers: Derivatives of 4-aminobutyric acid have been investigated as self-immolative spacers in drug delivery, which release a payload upon a specific trigger. researchgate.net The incorporation of L-2,4-diaminobutyric acid into such systems could impart stimuli-responsive degradation properties. researchgate.net

Optimization of Industrial-Scale Synthesis and Purification

The transition from laboratory-scale synthesis to large-scale industrial production presents significant challenges. Future research will need to address the optimization of synthetic routes and purification methods for Boc-L-DABA to ensure cost-effectiveness, high yield, and purity.

Current synthetic methods often involve multiple protection and deprotection steps. google.com For example, one patented method starts from homoserine and involves six steps to obtain the final product. google.com While effective, such multi-step syntheses can be cumbersome and expensive for industrial applications. Therefore, developing more streamlined and efficient synthetic pathways is a key research goal.

Recent advancements in catalysis and reaction conditions offer potential for optimization. For instance, exploring new catalysts for the Boc protection step or developing more efficient methods for removing protecting groups on a large scale are active areas of research. researchgate.net The use of aqueous HCl and acetone (B3395972) has been developed as a procedure for Boc group removal on a multi-kilogram scale. researchgate.net Additionally, purification techniques are critical. The use of counterions like dicyclohexylamine (B1670486) (DCHA) can enhance the crystallinity of protected amino acids, facilitating purification by recrystallization on an industrial scale.

Integration with Advanced Computational Design for Drug Discovery

Computational tools are becoming increasingly integral to modern drug discovery. In the context of Boc-L-DABA, computational design can be employed in several ways:

Virtual Screening: Large virtual libraries of peptides and small molecules incorporating the Boc-L-DABA scaffold can be screened against biological targets to identify potential drug candidates.

Molecular Modeling: Molecular dynamics simulations can be used to predict the binding affinity and mode of interaction of DABA-containing peptides with their targets, such as DNA or specific proteins. researchgate.net This information can guide the design of more potent and selective molecules.

Predictive Toxicology: Computational models can help predict the potential toxicity and off-target effects of new Boc-L-DABA derivatives, allowing for the early deselection of unfavorable candidates and reducing the need for extensive animal testing.

By integrating these computational approaches, researchers can accelerate the discovery and development of new therapeutics based on the Boc-L-DABA structure, making the process more efficient and cost-effective.

Studies on Long-Term Biological Effects and Safety Profiles

As with any compound intended for potential therapeutic or broad industrial use, a thorough understanding of its long-term biological effects and safety is paramount. While short-term studies may indicate a lack of acute toxicity, long-term exposure studies are necessary to identify any potential chronic effects. nih.gov

Future research should include comprehensive in vivo studies in animal models to evaluate the long-term safety of Boc-L-DABA and its key derivatives. nih.govnih.gov These studies would assess various toxicological endpoints, including carcinogenicity, reproductive toxicity, and organ-specific toxicity. carlroth.com Given that non-proteinogenic amino acids can sometimes be misincorporated into proteins, it is also important to investigate the long-term consequences of such potential events. researchgate.net Understanding these long-term effects is a critical step before any DABA-based therapeutic can be considered for clinical trials.

Potential in Agricultural Applications

The application of Boc-L-DABA and its derivatives is not limited to the biomedical field. There is emerging potential for their use in agriculture. Certain amino acid derivatives have shown promise as plant growth regulators or as components in the synthesis of agrochemicals. chemimpex.commedchemexpress.com

For instance, the structural features of DABA could be incorporated into novel pesticides or herbicides. The biological activity of DABA against certain cells could potentially be harnessed to develop targeted agents against plant pathogens or pests. Furthermore, the use of Boc-L-DABA as an intermediate in the synthesis of other agrochemicals is a viable avenue for future exploration. chemimpex.com Research in this area could lead to the development of more effective and environmentally friendly agricultural products.

Q & A

Basic Research Questions

Q. What are the optimal methods for synthesizing and characterizing Boc-L-2,4-diaminobutyric acid?

  • Methodological Answer : this compound is synthesized via Boc (tert-butoxycarbonyl) protection of the primary amine groups of L-2,4-diaminobutyric acid. Critical steps include:

  • Deprotection : Use trifluoroacetic acid (TFA) to remove the Boc group under anhydrous conditions, followed by neutralization and purification via reverse-phase HPLC .
  • Characterization : Employ 1H^1H-NMR and 13C^{13}C-NMR to confirm structural integrity, with specific attention to the Boc group’s chemical shift (δ ~1.4 ppm for tert-butyl protons) .
  • Purity Assessment : Validate purity (>98%) using HPLC with a C18 column and UV detection at 214 nm .

Q. How does this compound function as a GABA transaminase inhibitor, and what assays validate its activity?

  • Methodological Answer :

  • Mechanism : The compound weakly inhibits GABA transaminase (IC50_{50} >500 μM) by competing with GABA for binding to the enzyme’s active site, thereby increasing synaptic GABA levels .
  • Assays :
  • Enzyme Activity Assay : Measure GABA degradation in rat brain homogenates using spectrophotometric detection of NADH oxidation at 340 nm .
  • Cell-Based Validation : Test antitumor activity in murine fibrosarcoma models (in vitro IC50_{50} >500 μM; in vivo tumor suppression via intraperitoneal administration at 50 mg/kg) .

Advanced Research Questions

Q. How can researchers resolve contradictions between this compound’s weak enzyme inhibition and its reported antitumor efficacy?

  • Methodological Answer :

  • Off-Target Effects : Screen for interactions with other enzymes (e.g., polyamine biosynthesis pathways) using competitive activity-based protein profiling (ABPP) .
  • Metabolomic Profiling : Perform LC-MS-based metabolomics on treated tumor cells to identify downstream metabolites (e.g., altered polyamine or GABA shunt pathways) linked to apoptosis .
  • In Vivo vs. In Vitro Discrepancies : Evaluate tumor microenvironment factors (e.g., pH, hypoxia) that may enhance prodrug activation or bioavailability .

Q. What strategies optimize this compound’s incorporation into peptide synthesis for studying γ-aminobutyric acid (GABA) receptor analogs?

  • Methodological Answer :

  • Coupling Reactions : Use carbodiimide (e.g., EDC/HOBt) to conjugate the α-amine to carboxylic acid groups of adjacent residues, ensuring the γ-amine remains free for receptor binding .
  • Steric Hindrance Mitigation : Employ microwave-assisted synthesis (60°C, 30 min) to enhance reaction efficiency when introducing bulky side chains .
  • Analytical Validation : Confirm peptide sequence integrity via MALDI-TOF MS and circular dichroism (CD) spectroscopy to assess secondary structure impacts .

Q. How does this compound contribute to ectoine biosynthesis in halophilic bacteria, and what experimental models validate this pathway?

  • Methodological Answer :

  • Enzymatic Pathway : The compound is a precursor in ectoine synthesis via EctB (transaminase), EctA (acetyltransferase), and EctC (cyclase). Key steps:
  • Heterologous Expression : Clone ectABC genes from Methylomicrobium alcaliphilum into E. coli BL21(DE3) and monitor ectoine production via 1H^1H-NMR (δ 1.3 ppm for ectoine methyl groups) .
  • Stress Response Analysis : Subject engineered strains to osmotic stress (1.5 M NaCl) and quantify ectoine via HPLC with evaporative light scattering detection (ELSD) .

Data Contradiction Analysis

Q. Why do cross-reactivity assays show minimal interaction between DL-2,4-diaminobutyric acid and BMAA-specific antibodies, and how does this affect neurotoxicity studies?

  • Methodological Answer :

  • Structural Specificity : DL-2,4-diaminobutyric acid exhibits <0.01% cross-reactivity in BMAA ELISAs due to differences in methylamine positioning. Validate false positives via orthogonal methods (e.g., LC-MS/MS with MRM transitions m/z 119→102 for BMAA vs. m/z 118→101 for DABA) .
  • Implications : Use this compound as a negative control in ALS/PDC studies to rule out nonspecific antibody binding .

Tables for Key Data

Property Value Reference
Molecular FormulaC9 _9H18 _{18}N2 _2O4 _4
IC50 _{50} (GABA-T)>500 μM
Melting Point203–208°C
Purity (HPLC)≥98%
Application Method Reference
Peptide SynthesisTFA deprotection, EDC/HOBt coupling
Antitumor ActivityMurine fibrosarcoma model (50 mg/kg)
Ectoine BiosynthesisHeterologous ectABC expression

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Boc-L-2,4-Diaminobutyric acid
Reactant of Route 2
Reactant of Route 2
Boc-L-2,4-Diaminobutyric acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.